Product packaging for 3,4-Dimethyl-3,4-diethyl-hexane(Cat. No.:CAS No. 62184-97-8)

3,4-Dimethyl-3,4-diethyl-hexane

Cat. No.: B14535293
CAS No.: 62184-97-8
M. Wt: 170.33 g/mol
InChI Key: NTQKWVJMJSYRDX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-diethyl-hexane is a branched-chain hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . Its structure is defined by substituents on the third and fourth carbon atoms of a hexane backbone, incorporating both methyl and ethyl groups, which confers unique steric and physical properties . The IUPAC Standard InChIKey for this compound is NTQKWVJMJSYRDX-UHFFFAOYSA-N . As a highly branched alkane, it serves as a valuable subject in fundamental organic chemistry and materials science research. Potential applications include its use as a model compound in studies investigating structure-property relationships, such as boiling point, viscosity, and density in complex hydrocarbon mixtures. It may also be relevant in the synthesis of more complex molecular architectures or in the development of specialized hydrocarbon-based fluids. This product is intended for research and development purposes only and is not classified for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14535293 3,4-Dimethyl-3,4-diethyl-hexane CAS No. 62184-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-97-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4-diethyl-3,4-dimethylhexane

InChI

InChI=1S/C12H26/c1-7-11(5,8-2)12(6,9-3)10-4/h7-10H2,1-6H3

InChI Key

NTQKWVJMJSYRDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(C)(CC)CC

Origin of Product

United States

Molecular Structure and Stereochemical Considerations of 3,4 Dimethyl 3,4 Diethyl Hexane

Chirality and Stereogenic Centers in Branched Alkanes

Branched alkanes can exhibit chirality if they possess a stereogenic center. wikipedia.org A stereogenic center, often a chiral carbon, is an atom bonded to four different groups. libretexts.orgoregonstate.eduknowledgebin.org In the case of 3,4-Dimethyl-3,4-diethyl-hexane, both the C3 and C4 atoms are stereogenic centers.

To illustrate, let's analyze the groups attached to the C3 carbon:

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A propyl group (the rest of the hexane (B92381) chain from C2 to C1)

The C4 carbon, which is itself a stereogenic center bonded to a methyl, an ethyl, and another ethyl group (from C5 to C6).

Since C3 and C4 are both bonded to four distinct groups, they are chiral centers. youtube.com The presence of two stereogenic centers in the molecule means that it can exist as multiple stereoisomers. libretexts.org

Isomerism in Complex Alkanes

Alkanes with the same molecular formula but different structural arrangements are known as isomers. sparknotes.comwordpress.com For complex alkanes like this compound, the number of possible isomers increases significantly with the number of carbon atoms. sparknotes.com Isomerism in alkanes can be broadly categorized into constitutional (or structural) isomerism and stereoisomerism. libretexts.orgquora.com

Constitutional isomers have different connectivity of atoms. sparknotes.comwordpress.com For the molecular formula C₁₂H₂₆, numerous constitutional isomers exist besides this compound. Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. libretexts.org For this compound, with its two chiral centers, we can expect to find enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). quora.com

Absolute Configuration Determination Methodologies (Theoretical Frameworks)

Determining the absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, is a crucial aspect of stereochemistry. wikipedia.org Several methodologies, both experimental and theoretical, are employed for this purpose. purechemistry.orgslideshare.net

Experimental techniques like X-ray crystallography provide a direct determination of the absolute configuration. wikipedia.orgpurechemistry.org Spectroscopic methods such as optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) can also be used, often in conjunction with computational methods. wikipedia.orgslideshare.netfrontiersin.org

The Cahn-Ingold-Prelog (CIP) priority rules are a fundamental theoretical framework used to assign the absolute configuration at each stereogenic center as either R (rectus) or S (sinister). wikipedia.orglibretexts.org This system assigns priorities to the four substituents based on atomic number. wikipedia.org

Computational Approaches for Absolute Configuration Prediction

In recent years, computational chemistry has become an indispensable tool for predicting the absolute configuration of chiral molecules. frontiersin.orgresearchgate.net These methods involve calculating the chiroptical properties (like optical rotation or ECD spectra) of a molecule with a specific assumed stereochemistry and comparing the calculated results with experimental data. idc-online.comnih.gov

A common workflow involves:

Generating all possible low-energy conformations of the molecule using molecular mechanics force fields. researchgate.net

Optimizing the geometries of these conformers using quantum mechanical methods, such as Density Functional Theory (DFT).

Calculating the desired chiroptical property for each conformer.

Averaging the properties based on the Boltzmann population of each conformer. frontiersin.org

Comparing the final computed value with the experimentally measured value to assign the absolute configuration. idc-online.com

Conformational Analysis of Sterically Hindered Hydrocarbons

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.orgmaricopa.edu For sterically hindered hydrocarbons like this compound, the bulky substituents significantly influence the relative energies of different conformations. nobelprize.org

The rotation around the central C3-C4 bond is of particular interest. The various staggered and eclipsed conformations will have different energies due to torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). libretexts.orgyoutube.com The most stable conformations will be those that minimize these strains, typically with the largest groups in an anti or gauche arrangement. libretexts.orgorganicchemistrytutor.com

Theoretical Studies of Conformational Landscapes

Theoretical studies are crucial for mapping the complex conformational landscape of sterically hindered alkanes. acs.org These studies utilize computational methods to identify all possible conformers and their relative energies. nih.gov By plotting the potential energy as a function of dihedral angles, a detailed energy surface can be generated, revealing the most stable conformations and the energy barriers between them. maricopa.edu For a molecule like this compound, this landscape will be multi-dimensional due to the multiple rotatable bonds.

Molecular Mechanics and Force Field Contributions to Conformational Studies

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. wustl.edu A key component of molecular mechanics is the force field, which is a set of parameters that define the energy function. wustl.eduneutron-sciences.org

Strain Energy Analysis in Branched Alkanes

Theoretical Calculations of Strain Energy Contributions

The total strain energy of a molecule is a measure of its internal energy relative to a hypothetical strain-free reference compound. This excess energy arises from the deviation of bond lengths, bond angles, and dihedral angles from their ideal values, as well as from non-bonded interactions. For a highly substituted alkane such as this compound, several types of strain are significant: torsional strain, angle strain, and steric strain (also known as van der Waals strain).

A variety of computational methods are employed to calculate the strain energies of hydrocarbons. These methods range from empirical molecular mechanics to more accurate quantum mechanical approaches. mdpi.com A common approach involves the use of isodesmic reactions, where the number and types of bonds remain the same on both sides of the reaction, to cancel out systematic errors in the calculations.

Another powerful technique is the use of computational group equivalents. mdpi.comswarthmore.edu This method allows for the direct computation of strain energies by summing up the standard energy contributions of individual chemical groups within a molecule and comparing this to the computationally determined total energy. mdpi.comswarthmore.edu Parameters for these calculations are often derived from high-level electronic structure theories such as G-4, CBS-APNO, and W1BD. mdpi.comswarthmore.edu

Density Functional Theory (DFT) offers a more nuanced approach by partitioning the total energy into distinct components: a steric energy term, an electrostatic energy term, and a fermionic quantum energy term. This allows for a deeper understanding of the physical origins of stability in branched alkanes.

Computational Method Key Principles Types of Strain Accounted For Relevant Findings for Branched Alkanes
Molecular Mechanics (MM) Utilizes classical force fields to model interatomic interactions.Torsional, Steric (van der Waals), Angle StrainProvides a rapid estimation of conformational energies and geometries.
Ab initio Methods (e.g., G-4, CBS-APNO, W1BD) Solves the Schrödinger equation from first principles with varying levels of approximation.All forms of strain are inherently included in the total energy calculation.Offers high accuracy for determining enthalpies of formation and strain energies. mdpi.comswarthmore.edu
Density Functional Theory (DFT) Models electron density to calculate the energy of a system.All forms of strain are included in the total energy; can be partitioned for analysis.Reveals that electrostatic and quantum effects can counteract steric destabilization in branched alkanes.
Semi-empirical MO Methods (e.g., PM3) Uses parameters derived from experimental data to simplify quantum mechanical calculations.All forms of strain are approximated.Useful for screening large numbers of molecules and identifying trends in stability.

Influence of Alkyl Branching on Molecular Strain

The structure of this compound, with two quaternary carbons at the center of its hexane backbone, exemplifies the significant impact of alkyl branching on molecular strain. Each of these central carbon atoms is bonded to a methyl group, an ethyl group, and the other central carbon, leading to considerable steric congestion.

In alkanes, branching generally leads to increased thermodynamic stability compared to their straight-chain isomers. libretexts.org This is often attributed to a combination of factors, including more favorable van der Waals interactions in the more compact structure and electronic effects. However, in cases of extreme branching, such as in this compound, the destabilizing effects of steric hindrance can become substantial.

The primary contributors to strain in this molecule are:

Gauche Interactions: Rotation around the central C3-C4 bond, as well as the C-C bonds of the ethyl groups, will lead to numerous gauche interactions between the bulky alkyl groups. A gauche interaction between two methyl groups, for instance, introduces approximately 3.8 kJ/mol of strain. The interactions between the larger ethyl groups would be even more significant.

Steric Hindrance: The close proximity of the four alkyl groups (two methyl and two ethyl) attached to the C3 and C4 carbons results in significant van der Waals repulsion. This steric hindrance is a major source of strain in highly crowded molecules.

The molecule will adopt conformations that minimize these unfavorable interactions. A staggered conformation viewing down the C3-C4 bond would be significantly more stable than an eclipsed one. Within the staggered conformations, the arrangement that places the largest groups (the ethyl groups) anti-periplanar to each other would be the most favored. However, even in this most stable conformation, significant residual strain from gauche interactions between the remaining methyl and ethyl groups is unavoidable.

Advanced Synthetic Methodologies for Branched Alkanes

Stereoselective Synthesis Strategies for Chiral Hydrocarbons

Creating specific stereoisomers of chiral hydrocarbons is crucial, as the three-dimensional arrangement of atoms can dramatically influence a molecule's properties. For a molecule like 3,4-Dimethyl-3,4-diethyl-hexane, with two chiral centers, three possible stereoisomers exist: a pair of enantiomers ((3R,4R) and (3S,4S)) and an achiral meso compound ((3R,4S)). The following sections explore strategies to selectively synthesize these isomers.

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. numberanalytics.comstudysmarter.co.uk This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build complex chiral molecules, often simplifying synthetic routes and ensuring high stereochemical purity. numberanalytics.comwikipedia.org

For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting from a chiral terpene. For instance, α-pinene, a common member of the chiral pool, could serve as a foundational building block. wikipedia.org A conceptual pathway might involve the oxidative cleavage of the pinene skeleton to generate a chiral intermediate which, through a series of functional group manipulations and carbon-carbon bond-forming reactions (e.g., Grignard or organocuprate additions), could be elaborated to construct the target's quaternary stereocenter. The chirality of the initial natural product would be transferred through the synthetic sequence to control the absolute configuration of the final alkane.

Table 1: Common Sources for Chiral Pool Synthesis

Class of Compound Examples
Terpenes (-)-β-Pinene, Verbenone, (-)-Borneol, Citronellal
Amino Acids L-Arginine, L-Alanine, L-Proline
Carbohydrates D-Glucose, D-Ribose, L-Rhamnose, Shikimic Acid
Hydroxy Acids Tartaric Acid, Mandelic Acid

This table lists common, naturally occurring chiral molecules used as starting points in chiral pool synthesis. numberanalytics.comstudysmarter.co.ukwikipedia.orgnumberanalytics.com

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This method is one of the most reliable strategies for asymmetric synthesis and has been famously applied in asymmetric alkylations and aldol (B89426) reactions. researchgate.netprinceton.edu

A plausible synthesis of an enantiomerically enriched form of this compound using this approach would start with a prochiral ketone, such as 3-methyl-3-pentanone. This ketone could be converted into a chiral enolate by using a chiral base or, more commonly, attached to a chiral auxiliary to form a chiral enamine or imine. Seminal work by pioneers like Evans, Meyers, and Oppolzer demonstrated the power of auxiliaries like oxazolidinones and camphorsultams in directing alkylations. researchgate.netprinceton.edu

For example, an Evans oxazolidinone auxiliary could be used to guide the diastereoselective alkylation of a related carboxylic acid derivative. Subsequent transformations, including reduction and conversion to the final hydrocarbon, would yield the chiral alkane. The key advantage is the high degree of stereocontrol exerted by the auxiliary during the critical bond-forming step. numberanalytics.com

Table 2: Prominent Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Developer/Popularizer Typical Applications
8-phenylmenthol E.J. Corey Diels-Alder Reactions
Oxazolidinones David A. Evans Aldol Reactions, Alkylations
Camphorsultam Wolfgang Oppolzer Alkylations, Diels-Alder Reactions
SAMP/RAMP Dieter Enders Asymmetric Alkylation of Aldehydes/Ketones
tert-Butanesulfinamide Jonathan A. Ellman Synthesis of Chiral Amines

This table highlights some of the most effective and widely used chiral auxiliaries in organic synthesis. wikipedia.orgresearchgate.netslideshare.net

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov This approach is highly atom-economical and is central to modern green chemistry. Methods like asymmetric hydrogenation, catalyzed by chiral transition metal complexes, are powerful tools for creating chiral centers. numberanalytics.com

The synthesis of this compound via this strategy could involve the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor. For instance, the addition of an ethyl cuprate (B13416276) to a suitably substituted unsaturated ester, catalyzed by a chiral ligand, could establish one of the chiral quaternary carbons. More advanced methods that merge multiple catalytic cycles, such as the combination of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, have enabled the direct enantioselective α-alkylation of aldehydes with simple olefins, a transformation that could be adapted for building the sterically hindered core of the target molecule. princeton.edu Similarly, copper-catalyzed enantioselective additions of alkynyl groups can create quaternary stereocenters, which can then be hydrogenated to the corresponding alkane. nih.govresearchgate.net

Chemocatalytic Routes to Highly Branched Alkanes

Beyond stereoselective methods, the industrial-scale production of branched alkanes often relies on robust chemocatalytic processes. These methods typically involve the transformation of simpler feedstocks into complex hydrocarbon mixtures through catalysis. Highly branched alkanes are desirable components of high-octane gasoline and jet fuels. osti.govmdpi.com

Catalytic hydrocracking and isomerization of long-chain n-alkanes over bifunctional catalysts (containing both metal and acid sites) is a common industrial method. However, for a specific, highly branched structure like this compound, more targeted approaches are needed. One such approach is the hydrogenolysis of larger, naturally derived branched hydrocarbons. For example, squalane, a C30 branched alkane from algae, has been successfully converted into smaller branched alkanes over a ruthenium on ceria (Ru/CeO₂) catalyst, which preferentially cleaves C-C bonds between branched segments without skeletal isomerization. nih.gov Another innovative route involves the conversion of CO₂ into isoparaffins using a composite catalyst system that combines catalysts for methanol (B129727) synthesis, dehydration, and homologation in a single reactor. osti.gov

Computational Design and Prediction in Alkane Synthesis

Modern synthetic chemistry is increasingly supported by computational tools that can predict reaction outcomes and design optimal synthetic pathways. frontiersin.org The concept of retrosynthetic analysis, pioneered by E.J. Corey, has been systematized in computer programs like LHASA and SECS. frontiersin.org These early rule-based systems have evolved into sophisticated platforms that use machine learning and deep neural networks to predict viable synthetic routes for complex molecules. frontiersin.org

For a target like this compound, a computational approach would begin by breaking the molecule down into simpler precursors through retrosynthetic disconnections. The program would then search vast reaction databases to identify known reactions that could form these bonds. For the challenging quaternary centers, the software could evaluate the steric and electronic feasibility of various coupling reactions. Frameworks based on graph-grammars can formalize the vocabulary of chemical structures and reaction rules to systematically explore the entire design space for possible synthetic routes. researchgate.net These tools can help chemists navigate the complexities of the synthesis, suggest non-obvious pathways, and avoid potential dead ends, ultimately accelerating the discovery of an efficient synthesis.

Biomimetic and Microbial Pathways for Branched Hydrocarbon Synthesis (Conceptual Framework)

Nature offers elegant and efficient solutions for the synthesis of complex molecules. Microorganisms, in particular, possess enzymatic machinery capable of producing a variety of hydrocarbons. unl.pt For instance, certain cyanobacteria are known to synthesize 7- and 8-methylheptadecanes. unl.pt These biological pathways provide a conceptual blueprint for developing new synthetic methods.

A biomimetic approach to this compound would seek to emulate the strategies used by enzymes. While no known organism produces this specific compound, the principles of enzymatic carbon-carbon bond formation can be inspirational. For example, enzymes often use iterative processes to build up carbon chains, a strategy seen in polyketide synthases (PKS). nih.gov

A more direct biotechnological approach would involve engineering the metabolic pathways of a microbe, such as E. coli or yeast. By introducing and optimizing a set of genes encoding for specific enzymes, it might be conceptually possible to direct the cell's metabolism towards the production of the target alkane. This would involve designing a novel biosynthetic pathway that could assemble the molecule from simple cellular precursors. Computational tools like BioPKS are being developed to automate the design of such chimeric enzymatic pathways. nih.gov This strategy represents a frontier in sustainable chemical manufacturing, aiming to produce complex chemicals directly from renewable feedstocks. unl.pt

Reaction Mechanisms and Reactivity of Branched Alkanes

Gas-Phase Oxidation Mechanisms of Branched Alkanes

The gas-phase oxidation of alkanes is a cornerstone of combustion. This process is a free-radical chain reaction that, in the presence of sufficient oxygen, leads to complete combustion, producing carbon dioxide and water. studysmarter.co.ukwikipedia.org With insufficient oxygen, incomplete combustion occurs, yielding carbon monoxide and soot. studysmarter.co.uk

At lower temperatures (generally below 1000 K), the oxidation of alkanes proceeds through a complex, detailed mechanism often referred to as autooxidation. core.ac.uknih.gov This process begins with the abstraction of a hydrogen atom from the alkane (RH) to form an alkyl radical (R•). This radical then reacts with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). nih.gov

RH + •OH → R• + H₂O R• + O₂ ⇌ ROO•

The fate of the ROO• radical is critical. It can isomerize via an internal hydrogen shift to form a hydroperoxyalkyl radical (•QOOH). nih.gov This •QOOH radical can then add another O₂ molecule and undergo further reactions that lead to the formation of two reactive hydroxyl radicals (•OH), a process known as degenerate chain branching, which is responsible for autoignition. core.ac.ukpnnl.gov

For a branched alkane like 3,4-Dimethyl-3,4-diethyl-hexane, the initial hydrogen abstraction is highly selective. The reactivity of C-H bonds follows the order: tertiary > secondary > primary, due to the lower bond dissociation energy of tertiary C-H bonds. msu.edu In this compound, there are no tertiary hydrogens. The central C3 and C4 atoms are quaternary, meaning they have no C-H bonds. Therefore, hydrogen abstraction will preferentially occur at the secondary C-H bonds on the four methylene (B1212753) (-CH2-) groups of the diethyl substituents over the primary C-H bonds of the four methyl (-CH3) groups.

Studies on other branched alkanes have shown that radical attack on tertiary hydrogens can be significantly faster than on secondary ones. acs.orgacs.org While this specific molecule lacks tertiary sites, the principle of selectivity remains crucial, favoring the formation of secondary radicals. However, extensive branching can sometimes inhibit low-temperature reactivity by hindering certain isomerization pathways necessary for chain branching. copernicus.org

The oxidation products are diverse, including alcohols, ketones, and carboxylic acids, formed through various decomposition and rearrangement pathways of the peroxy and alkoxy radicals. studysmarter.co.uk

Pyrolysis Pathways of Complex Hydrocarbons

Pyrolysis, or thermal cracking, is the decomposition of organic compounds at high temperatures in the absence of air. vedantu.combyjus.com This process is vital in the petroleum industry for breaking down large hydrocarbons into smaller, more valuable ones like gasoline components. byjus.com The pyrolysis of alkanes proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.comyoutube.com

Initiation: At high temperatures, a C-C bond, being weaker than a C-H bond, cleaves homolytically to form two alkyl radicals. For this compound, the most likely initiation step is the cleavage of the central C3-C4 bond due to steric strain and the formation of two relatively stable tertiary radicals.

Propagation: The radicals formed can undergo several types of reactions:

Hydrogen abstraction: A radical abstracts a hydrogen atom from another alkane molecule, creating a new radical and a stable molecule.

β-scission: A radical can decompose by breaking a C-C bond beta to the radical center, yielding an alkene and a smaller alkyl radical. This is a major pathway for the breakdown of large alkyl radicals into smaller fragments.

Termination: Two radicals combine to form a stable, non-radical product. youtube.com

The rate of pyrolysis is known to increase with both molecular weight and the degree of branching. vedantu.combyjus.com Therefore, this compound is expected to be highly reactive under pyrolysis conditions. The presence of two quaternary carbon atoms is a key structural feature. Studies on alkanes with quaternary carbons, such as 2,2-dimethylpropane (neopentane), show that they undergo specific fragmentation patterns. rsc.orgrsc.org The pyrolysis of this compound would likely lead to a complex mixture of smaller alkanes and alkenes, driven by the stability of the tertiary radicals formed during the process. acs.org

Computational Investigations of Reaction Kinetics and Energetics

The complexity of alkane reaction mechanisms, especially for large and highly branched molecules, makes computational chemistry an indispensable tool for detailed investigation. byu.edu Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights into reaction energies, barriers, and pathways that are difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jocet.org In the context of alkane reactivity, DFT is instrumental in:

Calculating Bond Dissociation Energies (BDEs): DFT can accurately predict the energy required to break a specific C-H or C-C bond. This allows for the identification of the most likely sites for initial radical attack or thermal cleavage. For this compound, DFT would confirm the relative weakness of the secondary C-H bonds compared to the primary ones. jocet.org

Mapping Reaction Pathways: DFT is used to calculate the energy of transition states and intermediates along a proposed reaction coordinate. This helps in determining the activation energy (reaction barrier) for steps like hydrogen abstraction, radical isomerization, and β-scission, thereby elucidating the most favorable reaction mechanisms. jocet.orgrsc.org

Understanding Reaction Energetics: By calculating the energies of reactants, products, and intermediates, DFT provides a thermodynamic and kinetic profile of the entire reaction network, from oxidation to pyrolysis. byu.edu

The table below shows representative C-H bond dissociation energies for different types of hydrogens, illustrating the basis for reactivity differences.

Bond TypeExampleBond Dissociation Energy (kcal/mol)
Primary (1°)CH₃-H 105
Secondary (2°)(CH₃)₂CH-H 98
Tertiary (3°)(CH₃)₃C-H 96.5
Data derived from general alkane reactivity principles. msu.edu

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. When combined with reactive force fields (like ReaxFF), MD can simulate chemical reactions in large, complex systems. citedrive.commdpi.com

In the study of branched alkanes, reactive MD is used to:

Simulate Pyrolysis and Combustion: MD can model the high-temperature decomposition of thousands of molecules, tracking the formation and subsequent reactions of countless fragments and products. bit.edu.cnmdpi.com

Analyze Product Distribution: The simulations provide a time-resolved evolution of product species, which can be compared with experimental data from techniques like jet-stirred reactors or shock tubes. mdpi.com

For a molecule like this compound, an MD simulation of its pyrolysis would show the initial C-C bond cleavages, the cascade of β-scission reactions, and the complex web of radical recombination and abstraction events that lead to the final product mixture.

Influence of Molecular Branching on Reaction Selectivity and Rates

Molecular branching is one of the most significant structural factors influencing alkane reactivity.

Selectivity: As established, the selectivity of radical attack favors weaker C-H bonds (tertiary > secondary > primary). msu.eduresearchgate.net In the oxidation of this compound, this selectivity dictates that the initial radical formation will predominantly occur on the ethyl groups. This initial step determines the structure of the primary alkyl radicals and, consequently, the subsequent isomerization and decomposition pathways that follow.

Rates:

The table below provides a qualitative comparison of the expected reactivity of this compound with its linear isomer, n-dodecane.

Propertyn-Dodecane (Linear)This compound (Branched)Rationale
Pyrolysis Rate SlowerFasterIncreased branching accelerates cracking. vedantu.combyjus.com
Oxidation Selectivity Favors internal secondary C-H bondsFavors secondary C-H bonds on ethyl groupsReactivity order is secondary > primary C-H. msu.edu
Low-Temp Oxidation Follows typical n-alkane pathwaysPotentially inhibited chain branchingSteric hindrance may impede key isomerization steps. copernicus.org

Supramolecular Interactions Involving Branched Alkanes

Host-Guest Chemistry with Saturated Hydrocarbons

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces. chemspider.com The ability of an alkane to act as a guest is highly dependent on its size and shape.

Research has shown that certain host molecules exhibit remarkable selectivity for branched alkanes over their linear counterparts. For instance, activated crystals of pillar chemeo.comarene have been shown to selectively uptake branched and cyclic alkane vapors while excluding linear alkanes. ck12.org This selectivity arises because the cavity of the pillar chemeo.comarene is too large to form stable complexes with the more flexible linear alkanes, but provides a suitable binding environment for the more compact, branched structures. ck12.org

Given its highly branched and relatively globular shape, 3,4-Dimethyl-3,4-diethyl-hexane would be a candidate for encapsulation by hosts with appropriately sized and shaped hydrophobic pockets. Hosts like deep-cavity cavitands, which form dimeric capsules in aqueous solutions, are known to encapsulate non-polar guests, driven by the hydrophobic effect. nih.gov The specific fit between the guest (this compound) and the host cavity would be crucial for stable complex formation.

Table 1: Comparison of Linear vs. Branched Alkanes as Guests in Supramolecular Hosts

PropertyLinear Alkanes (e.g., n-Dodecane)Branched Alkanes (e.g., this compound)Reference
ShapeFlexible, elongated chainMore globular and rigid ck12.orgnih.gov
Binding SelectivityFavored by hosts with narrow, channel-like cavities (e.g., urea)Favored by hosts with cage-like, wider cavities (e.g., pillar chemeo.comarenes) chemspider.comck12.org
Driving Force for EncapsulationPrimarily van der Waals and hydrophobic interactionsEnhanced shape complementarity and van der Waals interactions chemspider.comck12.org
Conformational FreedomHigh; can adopt various conformations (extended, helical) upon confinementLimited due to steric hindrance from branches nih.govchemeo.com

Non-Covalent Interactions in Branched Alkane Systems

The interactions governing the behavior of this compound are dominated by weak, non-covalent forces. These forces, while individually weak, collectively determine the structure and stability of molecular assemblies. nexizo.ai

Van der Waals forces, specifically London dispersion forces, are the primary attractive interactions for nonpolar molecules like alkanes. nih.gov These forces arise from temporary fluctuations in electron density, creating transient dipoles. The strength of these interactions is proportional to the surface area of the molecule and its polarizability. libretexts.org

Furthermore, recent studies have highlighted the significance of C–H···H–C contacts, a type of stabilizing interaction driven by London dispersion forces. researchgate.net In a sterically crowded molecule like this compound, intramolecular C-H···H-C contacts would be numerous, influencing its preferred conformation. Intermolecularly, these contacts would be a key component of its interaction with other nonpolar molecules or the hydrophobic interior of a host. libretexts.orgresearchgate.net

Self-Assembly and Ordered Structures Driven by Alkane Motifs (Theoretical and Conceptual)

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. Long-chain linear alkanes are known to self-assemble on surfaces like graphite, forming highly ordered lamellar structures. libretexts.orgnist.gov This ordering is driven by the regular, repeating nature of the methylene (B1212753) units and the optimization of van der Waals interactions between adjacent chains. libretexts.org

In stark contrast, the highly branched and globular structure of this compound makes it a poor candidate for forming such well-ordered, crystalline monolayers. Its bulky ethyl and methyl groups would disrupt the close packing required for effective lamellar assembly. nih.gov Conceptually, the self-assembly of this compound would likely lead to more amorphous or liquid-like aggregates. It is theoretically plausible that under specific conditions of temperature and pressure, or in the presence of other molecules, it could participate in the formation of liquid crystalline phases, where some degree of orientational, but not positional, order is achieved. However, the formation of stable, extended, two-dimensional porous networks, which can be achieved with other molecular shapes, is unlikely. chemeo.com

Confinement Effects on Alkane Conformations within Supramolecular Cages

When a flexible molecule is encapsulated within a supramolecular host, its conformational freedom is significantly restricted. sigmaaldrich.com This "confinement effect" can force the guest molecule into conformations that are energetically unfavorable in the bulk solution. acs.org

For a linear alkane, confinement within a nano-cage can induce a shift from an extended trans conformation to a more compact helical or folded gauche conformation. nih.govchemeo.com For this compound, the effects of confinement would be different. The central C-C bond connecting the two quaternary carbons is the main point of rotation. The bulky dimethyl and diethyl substitutions severely restrict rotation around this and adjacent bonds.

Upon encapsulation within a supramolecular cage, the following effects could be anticipated:

Restricted Rotation: The tight confines of the host cavity would further limit the rotation of the ethyl and methyl groups.

Conformational Selection: The host cavity might selectively bind only one of the possible ground-state conformers of the molecule.

Distortion: Strong host-guest interactions could potentially distort the bond angles and dihedral angles of this compound away from their equilibrium values to maximize favorable contacts with the host.

Table 2: Conceptual Confinement Effects on this compound

Conformational AspectIn Bulk Solution (Unconfined)Within a Supramolecular Cage (Confined)Reference
Ethyl Group RotationRelatively free rotation around C-C bonds, subject to steric hindrance.Rotation is significantly hindered or locked into a specific orientation. sigmaaldrich.comacs.org
Methyl Group RotationRelatively free rotation.Rotation may be restricted by contact with the host's inner surface.
Overall Molecular ShapeAdopts a range of low-energy conformations.Forced into a single, compact conformation that best fits the cavity. nih.gov
Energetic StateExists in a conformational equilibrium.May be stabilized in a higher-energy conformation due to favorable host-guest interactions. acs.org

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Branched Alkane Systems

Quantum chemical calculations are foundational to understanding the intrinsic properties of molecules, as they solve the fundamental equations of quantum mechanics to describe electron distribution and energy.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without experimental data. researchgate.net These methods are crucial for determining the electronic structure, which dictates the chemical bonding and reactivity of a molecule. researchgate.net For branched alkanes, ab initio calculations, such as Hartree-Fock (HF) theory, provide a baseline understanding of molecular orbitals and energies. researchgate.net Studies on highly branched alkanes and related molecules use these techniques to investigate bonding characteristics and thermodynamic stability. acs.orgnih.gov While computationally intensive, ab initio methods offer a high degree of accuracy and are often used to benchmark other, less demanding computational approaches. researchgate.net The analysis of the electronic structure helps in understanding the charge distribution and bond strengths within the complex, sterically hindered framework of a molecule like 3,4-dimethyl-3,4-diethyl-hexane. researchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method in chemistry and materials science. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for larger molecules like dodecane (B42187) isomers.

A key application of DFT in the study of branched alkanes is understanding their thermodynamic stability relative to their linear counterparts. nih.gov Research using DFT has partitioned the total energy into steric, electrostatic, and quantum components, revealing that the greater stability of branched alkanes arises from favorable electrostatic and correlation energy effects, which outweigh destabilizing steric and quantum energy terms. nih.gov

DFT is also extensively used for:

Conformational Analysis : Determining the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For complex molecules like 4,4-dimethyl-1,3-dioxane, DFT can map the potential energy surface to identify the most probable isomerization pathways. researchgate.net

Property Prediction : Calculating a wide range of physicochemical properties, including thermodynamic data, spectroscopic signatures (IR, NMR), and parameters for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. researchgate.nettandfonline.com

Surface Phenomena : When combined with other theoretical frameworks, DFT can be used to predict interfacial properties like the surface tension of alkanes. physchemres.org

Molecular Modeling and Simulation of Alkane Systems

While quantum methods excel at describing electronic properties, molecular modeling and simulation techniques are used to explore the physical behavior and dynamics of large ensembles of molecules over time.

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over a period of time, governed by the forces between them. This technique provides a molecular-level view of the dynamic evolution of a system, allowing for the calculation of macroscopic properties from microscopic interactions.

For branched alkanes, MD simulations are instrumental in studying:

Thermophysical Properties : Researchers have used MD to characterize properties like liquid density, viscosity, and surface tension for long linear and branched alkanes at various temperatures and pressures. acs.orgcam.ac.uk

Rheology : Non-equilibrium molecular dynamics (NEMD) simulations have been performed on eicosane (B133393) isomers to investigate how the degree and position of branching affect fluid rheology. aip.org These studies found that viscosity increases significantly with branching, and the size of the branched group has a more substantial effect than its position along the main chain. aip.org

Phase Transitions : Simulating phase transitions, such as solidification, is critical for applications like lubrication and preventing pipeline blockages. MD simulations are used to benchmark the accuracy of different models in predicting these transitions. acs.org

The accuracy of MD simulations is critically dependent on the quality of the underlying force field —a set of parameters and mathematical functions that describe the potential energy of the system. nih.gov Developing and validating force fields specifically for branched alkanes is an active area of research, as the complex interactions in these molecules present unique challenges. aip.orgcolostate.edu

Several force fields are commonly used and compared for alkane simulations:

United-Atom (UA) Models : These models, such as the NERD (Nath, Escobedo, and de Pablo revised) force field, simplify the system by treating CH, CH₂, and CH₃ groups as single interaction sites. aip.org This reduces computational cost, making them suitable for large-scale simulations of phase equilibria. aip.org

All-Atom (AA) Models : Force fields like L-OPLS (Optimized Potentials for Liquid Simulations) and CHARMM explicitly represent every atom, offering higher detail and accuracy, particularly for properties dependent on specific hydrogen interactions. acs.orgnih.gov

Coarse-Grained (CG) Models : Models like MARTINI group several heavy atoms into a single bead, allowing for simulations of very large systems and long timescales, though with a loss of chemical detail. acs.org

Systematic comparisons of these force fields are performed to assess their ability to predict various thermophysical properties of linear and branched alkanes under different conditions. researchgate.net Such validation studies have shown, for instance, that modified versions of the L-OPLS force field can provide a better representation of equilibrium and transport properties at high temperatures. acs.org

Force Field ClassExample Force FieldsDescriptionTypical Application for Branched Alkanes
All-Atom (AA)L-OPLS, CHARMM36, COMPASSEach atom is treated as an individual particle. Offers high chemical detail.Detailed simulation of liquid properties, dynamics, and interactions where hydrogen atoms are important. acs.orgnih.gov
United-Atom (UA)TraPPE, NERD, PYSCHn groups are treated as single interaction sites. Computationally less expensive than AA.Simulations of vapor-liquid equilibria, phase transitions, and bulk thermophysical properties. acs.orgaip.org
Coarse-Grained (CG)MARTINIMultiple heavy atoms are grouped into a single interaction "bead". Allows for very large system sizes and long simulation times.Large-scale simulations of self-assembly or processes occurring over long timescales where atomic detail is not critical. acs.org

Machine Learning Applications in Hydrocarbon Chemistry

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties and the discovery of new materials from large datasets. rsc.org In hydrocarbon chemistry, ML models are trained on existing experimental or computational data to establish complex relationships between molecular structure and properties. acs.org

Key applications include:

Physicochemical Property Prediction : ML models, such as support vector machines (SVM) and deep neural networks, can accurately predict properties like boiling points, densities, critical temperatures, and standard enthalpy of formation for hydrocarbons. nih.govenergetic-materials.org.cnchemrxiv.org These models often outperform traditional group contribution methods by capturing more complex, non-linear relationships. acs.org

Quantitative Structure-Property Relationship (QSPR) : QSPR models use molecular descriptors as inputs for ML algorithms to predict properties. researchgate.net This approach has been successfully used to predict the lower flammability limits of hydrocarbon mixtures and other complex properties. researchgate.net

Force Field Development : ML is being used to generate highly accurate interatomic potentials (force fields) directly from high-level quantum mechanics data. nih.gov This approach promises to create a "universal" force field for hydrocarbons with the accuracy of ab initio methods but at a fraction of the computational cost. nih.gov

Novel Architectures : The very structure of hydrocarbons has inspired new ML methods. Artificial Hydrocarbon Networks (AHN) are a supervised learning method that mimics the stability and organization of chemical molecules to build predictive models for regression and classification tasks. openreview.netopenreview.net

Machine Learning Model/TechniqueApplication in Hydrocarbon ChemistryExample Finding
Support Vector Regression (SVR) & Artificial Neural Networks (ANN)Prediction of standard enthalpy of formation for alkanes, alkenes, and alkynes. nih.govSVR models were found to be highly accurate for estimating thermodynamic properties from molecular descriptors. nih.gov
Deep Neural Networks (DNN)Prediction of bulk properties (density, vapor pressure, etc.) for complex hydrocarbon mixtures. acs.orgAn integrated approach linking molecular structure to mixture properties showed significant improvement over linear mixing rules. acs.org
XGBoost Regressor & Ridge CVPrediction of melting point, boiling point, density, and thermodynamic energies for a large database of hydrocarbons. energetic-materials.org.cnXGBoost was more suitable for experimental properties, while Ridge CV performed better for calculated thermodynamic energies. energetic-materials.org.cn
Sparse Gaussian Process Regression (SGPR)Generation of machine learning interatomic potentials (ML-IAPs) from DFT data. nih.govDemonstrated excellent transferability from small molecules to long alkanes, paving the way for universal hydrocarbon force fields. nih.gov
Artificial Hydrocarbon Networks (AHN)General supervised learning for regression and classification, inspired by chemical structures. openreview.netopenreview.netAHN provides a novel, interpretable data-driven method for various modeling tasks. openreview.netopenreview.net

Predictive Models for Structure and Reactivity based on Machine Learning

The application of machine learning (ML) in chemical research has revolutionized the prediction of molecular structure and reactivity, offering powerful alternatives to traditional computational methods. For complex branched alkanes such as this compound, ML models can provide rapid and accurate estimations of various chemical properties, circumventing the high computational cost of ab initio calculations. nih.gov These models are trained on large datasets of known molecules to learn the intricate relationships between a molecule's structure and its behavior.

Several supervised machine learning algorithms are prominent in developing quantitative structure-property relationship (QSPR) models for alkanes. These include eXtreme Gradient Boosting (XGB), Feedforward Neural Networks (FNN), and hybrid models like XGB-FNN. researchgate.netacs.org These models have been successfully used to estimate the rate constants of critical reactions, such as hydrogen abstraction from alkanes by free radicals, a key process in combustion chemistry. nih.govresearchgate.net The accuracy of these predictions is often comparable or even superior to models that rely on descriptors like activation energy, which require demanding quantum chemistry calculations. nih.govacs.org

The predictive power of these ML models hinges on the molecular descriptors used as input features. nih.gov For alkanes, descriptors are chosen to represent the molecular structure in a way that the algorithm can interpret. Common descriptors include:

Topological Indices: These numerical descriptors are derived from the graph representation of a molecule and capture information about its size, shape, and degree of branching. nih.govresearchgate.net

Molecular Fingerprints: These are bit strings that encode structural features of a molecule. Morgan fingerprints, for example, are widely used to represent molecular similarity. nih.govresearchgate.net

Coulomb Matrices: These matrices represent the electrostatic interactions within a molecule and are used to predict a range of properties including thermodynamic energies and densities. energetic-materials.org.cn

By combining these descriptors with sophisticated algorithms, researchers can build robust models. For instance, a hybrid XGB-FNN algorithm demonstrated good generalization ability by reasonably predicting reaction rate constants for hydrogen abstraction at different sites on various alkane isomers. nih.govresearchgate.net Similarly, Support Vector Regression (SVR) and Artificial Neural Networks (ANN) have been effectively used to predict the standard enthalpy of formation for different classes of hydrocarbons, including alkanes. nih.gov The development of general-purpose ML interatomic potentials, such as those based on the Gaussian Approximation Potential (GAP) framework, further enables the simulation of complex hydrocarbon systems and the prediction of stable structures without prior knowledge of chemical rules. acs.orgarxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling (Methodological Focus)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology focused on creating mathematical models to predict the properties of chemical compounds directly from their molecular structure. For alkanes like this compound, QSPR provides a valuable tool for estimating physicochemical properties without the need for experimental measurements. The core of the QSPR method lies in finding a statistically significant correlation between calculated molecular descriptors and an observed property.

The development of a robust QSPR model involves several key methodological steps:

Molecular Structure Input and Optimization: The process begins with the generation of the 2D or 3D structure of the molecules in the dataset.

Descriptor Calculation: A wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. aljest.net For alkanes, topological indices are particularly useful as they capture the degree of branching, which significantly influences properties like boiling point and octane (B31449) number. researchgate.netresearchgate.net

Variable Selection: From a large pool of calculated descriptors, a smaller, more relevant subset must be selected to build the model. This is a critical step to avoid overfitting and to create a model with good predictive power. The Genetic Algorithm (GA) is a common technique used for selecting the most significant descriptors from a large initial set. nih.gov

Model Building: A mathematical equation is generated that links the selected descriptors to the property of interest. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two widely used statistical methods for this purpose. aljest.net

Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive ability. This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. aljest.netnih.gov

A variety of molecular descriptors are employed in QSPR studies of alkanes. Topological indices, which are numerical values derived from the molecular graph, are frequently used. Examples include the Atom-Bond Connectivity (ABC) index, the Randić index, and the ZEP index, which is calculated from a weighted electronic distance matrix. researchgate.netresearchgate.net These indices effectively encode information about the branching and connectivity within the alkane structure, which is crucial for predicting properties. For instance, QSPR models have successfully correlated these indices with properties such as boiling point (bp), molar volume (mv), molar refractivity (mr), heat of vaporization (hv), and critical temperature (ct). aljest.netresearchgate.net

Future Research Directions and Interdisciplinary Prospects

Development of Novel Stereoselective Methodologies

The synthesis of structurally complex, sterically congested alkanes like 3,4-dimethyl-3,4-diethyl-hexane poses a significant challenge in organic chemistry. Future research could focus on developing novel stereoselective methodologies to control the absolute and relative stereochemistry of the two adjacent quaternary stereocenters.

Current methods for synthesizing branched alkanes often involve strategies like the Johnson-Claisen rearrangement, Wurtz reaction, or the use of organometallic reagents. stackexchange.com However, achieving high stereoselectivity for highly substituted centers remains a hurdle. Future investigations could explore:

Asymmetric Catalysis: The development of new chiral catalysts for reactions such as conjugate additions or alkylations could provide a direct route to enantiomerically enriched precursors of this compound.

Substrate-Controlled Syntheses: Utilizing chiral auxiliaries or substrates with pre-existing stereocenters could guide the formation of the desired stereoisomers.

Advanced Radical Reactions: Exploring novel radical-based methods, which are less sensitive to steric hindrance than some ionic reactions, could offer new pathways to construct the crowded C3-C4 bond. pearson.com

A key research finding in the broader field is the synthesis of other complex branched alkanes, which can serve as a methodological blueprint. For instance, the synthesis of certain insect pheromones has demonstrated the successful application of intramolecular hydride transfer to create stereochemically defined hydrocarbons. nih.gov

Integration of Advanced Computational Techniques for Complex Alkane Systems

Advanced computational chemistry techniques are poised to play a crucial role in understanding the nuanced behavior of complex alkanes. numberanalytics.comidosr.org For a molecule like this compound, with its numerous rotational degrees of freedom, computational studies can provide insights that are difficult to obtain experimentally.

Future computational research could involve:

Conformational Analysis: Employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory to map the potential energy surface and identify the most stable conformers. researchgate.net Understanding the conformational landscape is critical for predicting the molecule's physical and chemical properties.

Spectroscopic Prediction: Calculating NMR chemical shifts, vibrational frequencies, and other spectroscopic data to aid in the characterization of different stereoisomers. pitt.edu

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the molecule, including its interactions in different solvent environments and its potential to self-assemble. researchgate.net This can be particularly insightful for understanding its macroscopic properties.

It is important to note that the accuracy of computational methods for alkanes can be sensitive to the chosen functional and basis set, especially concerning the treatment of dispersion forces which are crucial for determining the relative stabilities of isomers. researchgate.net

Exploration of Branched Alkanes in Materials Science (Theoretical Aspects)

Highly branched alkanes are known to influence the physical properties of materials, such as viscosity, boiling point, and octane (B31449) rating in fuels. youtube.com While direct applications for pure this compound are not established, its structure can serve as a theoretical model for understanding the role of branching in materials science.

Theoretical explorations could focus on:

Molecular Packing and Amorphous Materials: Simulating how molecules like this compound pack in the solid state. Its irregular shape would likely lead to amorphous structures with unique properties.

Polymer Branching Models: Using this molecule as a repeating unit in computational models of branched polymers to understand how the degree and nature of branching affect polymer properties.

Lubricant and Flow Modifier Properties: Theoretically investigating its potential as a lubricant or a viscosity modifier in complex fluid mixtures through simulations of its interaction with surfaces and other molecules.

Interdisciplinary Approaches in Understanding Branched Hydrocarbon Behavior

The study of branched hydrocarbons benefits significantly from interdisciplinary approaches that combine experimental synthesis and characterization with computational modeling. wur.nlnbf.org.pk This integrated approach can provide a more complete picture of molecular behavior from the atomic to the macroscopic scale.

Future interdisciplinary studies involving this compound could entail:

Synthesis and Spectroscopic Characterization: Synthesizing specific stereoisomers of the molecule and using advanced NMR techniques to experimentally determine their solution-state conformations.

Computational Validation: Comparing the experimental spectroscopic data with the results from computational predictions to validate and refine the computational models.

Linking Molecular Structure to Macroscopic Properties: Correlating the computationally determined molecular properties (e.g., size, shape, polarity) with experimentally measured macroscopic properties (e.g., boiling point, viscosity).

By leveraging the synergy between different scientific disciplines, a deeper understanding of the structure-property relationships in highly branched alkanes can be achieved, with this compound serving as a valuable and challenging model system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.